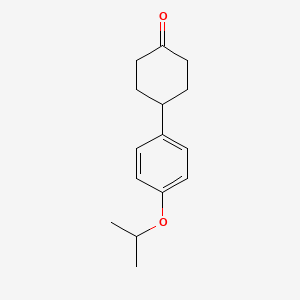
4-(4-异丙氧基苯基)环己酮
描述
4-(4-Isopropoxyphenyl)cyclohexanone is a chemical compound with the CAS Number 365553-47-5 . It has a linear formula of C15H20O2 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-isopropoxyphenyl)cyclohexan-1-one . The InChI code is 1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 . The molecular weight of the compound is 232.32 .Physical And Chemical Properties Analysis
The compound has a boiling point of 357.7°C at 760 mmHg . The flash point is 152.8°C . It should be stored in a sealed container in a dry room .科学研究应用
分子和晶体结构
与 4-(4-异丙氧基苯基)环己酮类似的衍生物的分子和晶体结构已被广泛研究,以了解其化学行为和物理性质。例如,通过 X 射线衍射对羟基衍生物的结构分析揭示了对其正交晶体结构和氢键的详细见解,这对其在材料科学和晶体工程中的潜在应用至关重要 (Kutulya 等,2008)。
碳酸酐酶抑制特性
环己酮基溴苯酚衍生物,与 4-(4-异丙氧基苯基)环己酮相关的类别,已被合成并评估其对人碳酸酐酶同工酶的抑制特性。这项研究表明了潜在的药物应用,特别是在治疗青光眼、癫痫和骨质疏松等疾病方面,因为它们具有显着的抑制活性 (Balaydın 等,2012)。
催化应用
苯酚选择性氢化为环己酮,与所讨论化合物密切相关的反应,突出了催化剂在工业化学中的重要性。一项研究展示了在该反应中使用介孔石墨氮化碳催化剂上的 Pd 纳米粒子,在温和条件下实现了高转化率和选择性。这项研究为化学工业中更高效、更环保的工艺铺平了道路 (Wang 等,2011)。
液晶中间体
环己酮衍生物,包括与 4-(4-异丙氧基苯基)环己酮类似的结构,在液晶显示器的生产中充当关键的中间体。合成这些衍生物的进步导致了液晶显示器的性能和制造工艺的改进,说明了该材料在电子设备和技术中的重要性 (Hong-zhang,2007)。
安全和危害
属性
IUPAC Name |
4-(4-propan-2-yloxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFQPKJYDDUXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)
![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)
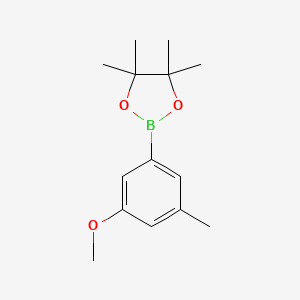
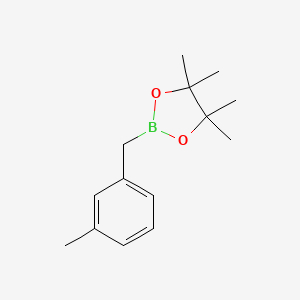
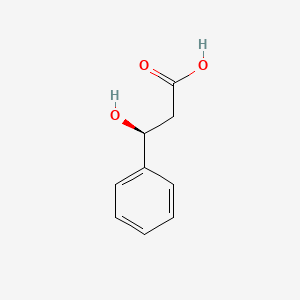

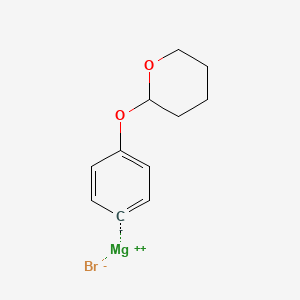
![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
